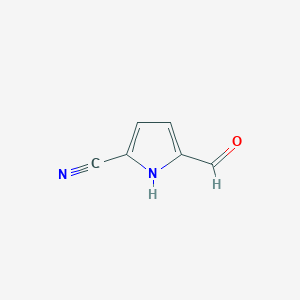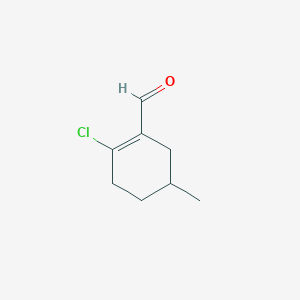![molecular formula C9H15NO2 B12283200 Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-aminobicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[221]heptane framework, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of 3-exo-amino-bicyclo[2.2.1]heptane-2-exo-carboxylic acid methyl ester with various reagents. One common method includes the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane, followed by the addition of triethylamine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products:
Epoxides: Formed from oxidation reactions.
Reduced Amines: Resulting from reduction processes.
Substituted Derivatives: Produced through nucleophilic substitution.
Applications De Recherche Scientifique
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. Detailed pathways and molecular targets are still under investigation, but its structural features suggest a high degree of specificity and efficacy .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in similar applications.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in the synthesis of natural products.
Uniqueness: Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate stands out due to its specific functional groups, which provide unique reactivity and interaction profiles. Its methyl ester and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-8H,2-4,10H2,1H3 |
Clé InChI |
QIDKPXAOMOVSBB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2CCC(C2)C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)




![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)

![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
